molecular formula C9H8N2O5 B13502376 2-Acetamido-3-nitrobenzoic acid CAS No. 90417-80-4

2-Acetamido-3-nitrobenzoic acid

Cat. No.: B13502376
CAS No.: 90417-80-4
M. Wt: 224.17 g/mol
InChI Key: YLXNPMSVXYVEHU-UHFFFAOYSA-N
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Description

2-Acetamido-3-nitrobenzoic acid is a substituted benzoic acid derivative of interest in organic synthesis and pharmaceutical research. As a member of the acylaminobenzoic acid family, it consists of a benzoic acid core with both an acetamido and a nitro substituent, making it a valuable multifunctional intermediate for constructing more complex molecules . This compound is primarily used in research and development as a building block for the synthesis of various heterocyclic compounds and specialized chemicals. For example, its methyl ester counterpart, methyl 2-acetamido-3-nitrobenzoate, is a documented synthetic intermediate, highlighting the utility of this chemical class in multi-step organic synthesis . The presence of multiple functional groups allows for selective chemical transformations, enabling researchers to explore new chemical spaces and develop compounds with potential biological activity. The product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the available Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90417-80-4

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

IUPAC Name

2-acetamido-3-nitrobenzoic acid

InChI

InChI=1S/C9H8N2O5/c1-5(12)10-8-6(9(13)14)3-2-4-7(8)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14)

InChI Key

YLXNPMSVXYVEHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Acetamido 3 Nitrobenzoic Acid

Regioselective Nitration Strategies for Acetamido-Substituted Benzoic Acid Precursors

The introduction of a nitro group onto an aromatic ring is a fundamental reaction in organic synthesis. However, controlling the position of nitration, especially in substituted benzene (B151609) rings, presents a significant challenge. For the synthesis of 2-Acetamido-3-nitrobenzoic acid, the precursor is typically 2-Acetamidobenzoic acid (N-acetylanthranilic acid). The directing effects of the acetamido and carboxylic acid groups play a critical role in the outcome of the nitration reaction.

Optimization of Reaction Conditions for Ortho-Nitration

The acetamido group is an ortho-, para-directing group, while the carboxylic acid group is a meta-director. To achieve the desired 3-nitro substitution, which is ortho to the acetamido group and meta to the carboxylic acid group, careful optimization of reaction conditions is paramount. Traditional nitration methods often employ a mixture of concentrated nitric acid and sulfuric acid. nih.govfrontiersin.org The concentration of these acids, the reaction temperature, and the reaction time are critical parameters that must be precisely controlled to favor the formation of the desired isomer.

Studies have shown that the use of a mixed acid system (HNO₃/H₂SO₄) under controlled temperature conditions is effective for the nitration of acetamido-substituted benzoic acids. google.com Maintaining a low temperature, typically between 0°C and 12°C, is crucial to minimize side reactions such as decarboxylation and hydrolysis, which can lead to the formation of unwanted byproducts. google.com The concentration of sulfuric acid is also a key factor, with a range of 86% to 92% being optimal for achieving a good yield and maintaining a manageable reaction mass viscosity. google.com

ParameterOptimized ConditionRationale
Nitrating Agent Mixed Acid (HNO₃/H₂SO₄)Provides the necessary nitronium ion (NO₂⁺) for electrophilic aromatic substitution. nih.gov
Temperature 0°C to 12°CMinimizes side reactions like decarboxylation and hydrolysis. google.com
Sulfuric Acid Concentration 86% to 92%Ensures complete reaction and manageable viscosity. google.com
Reaction Time 1 to 5 hoursSufficient for completion of the reaction while limiting byproduct formation. google.com

Control of Regioselectivity and Byproduct Formation

The directing effects of the substituents on the aromatic ring significantly influence the regioselectivity of the nitration. The powerful ortho-directing nature of the acetamido group, due to the resonance effect of the nitrogen lone pair, favors substitution at the positions ortho and para to it. In the case of 2-acetamidobenzoic acid, the position ortho to the acetamido group and meta to the carboxyl group (the 3-position) is sterically less hindered than the other ortho position (the 6-position). The +R effect of the acetamide (B32628) group is generally stronger than the +I effect of an alkyl group, which can influence regioselectivity in similar systems. ulisboa.pt

However, the formation of other isomers, such as the 5-nitro derivative (para to the acetamido group), is a common issue. The ratio of ortho to para nitration can be influenced by the reaction conditions. rsc.org To maximize the yield of the desired 3-nitro isomer and minimize byproduct formation, precise control over the addition rate of the nitrating agent and efficient cooling are essential. truman.edu The formation of dinitrated products is also a possibility if the reaction conditions are too harsh. The use of milder nitrating agents or alternative reaction media, such as aqueous sodium dodecylsulfate, has been explored to improve regioselectivity in nitration reactions. rsc.org

Acylation Routes for Nitroanthranilic Acid Derivatives

An alternative and often highly selective route to this compound involves the acylation of a pre-existing nitroanthranilic acid derivative. This approach circumvents the challenges associated with controlling regioselectivity during the nitration of an already substituted ring.

Specific Acetylation Protocols and Yield Optimization

The starting material for this route is 2-amino-3-nitrobenzoic acid. nih.gov The acetylation of the amino group can be readily achieved using various acetylating agents. A common and effective method is the reaction with acetic anhydride (B1165640). wikipedia.org This reaction is typically carried out in a suitable solvent, and the conditions are generally mild.

To optimize the yield, the reaction is often performed in the presence of a base to neutralize the acetic acid byproduct. The choice of solvent and base can influence the reaction rate and the ease of product isolation. High yields, often exceeding 95%, have been reported for the acetylation of 2-amino-3-nitrobenzoic acid. google.com

Acetylating AgentReaction ConditionsTypical Yield
Acetic Anhydride Laboratory synthesis often involves heating with the amino acid. wikipedia.orgHigh
Acetyl Chloride Can be used, often in the presence of a base to scavenge HCl.High

Multi-Step Synthesis from Diverse Aromatic Precursors

The synthesis of this compound can also be integrated into a multi-step sequence starting from more readily available aromatic precursors. This approach offers flexibility and can be adapted based on the availability and cost of starting materials.

Oxidation of Substituted Toluenes

One such multi-step route involves the oxidation of a substituted toluene (B28343) derivative. For instance, a synthesis could commence with a nitrotoluene precursor. The methyl group of nitrotoluene can be oxidized to a carboxylic acid group. Various oxidizing agents can be employed for this transformation, including potassium dichromate in sulfuric acid, potassium permanganate, or nitric acid. orgsyn.orgchemicalbook.comquora.com The reaction conditions, such as temperature and the choice of oxidant, are critical to achieve a good yield and avoid side reactions. orgsyn.orgchemicalbook.com For example, the oxidation of p-nitrotoluene to p-nitrobenzoic acid is a well-established procedure. orgsyn.orgchemicalbook.com A similar strategy could be envisioned starting from 2-nitro-3-methylaniline, followed by acetylation and then oxidation of the methyl group.

The oxidation of a methyl group on a nitrated aromatic ring can be challenging and may require strong oxidizing conditions. For example, the oxidation of o-nitrotoluene to o-nitrobenzoic acid has been studied using various oxidants, with selectivity being a key concern. acs.org The use of air as an oxidant in the presence of a catalyst has also been explored for the synthesis of 3-methyl-2-nitrobenzoic acid from 3-methyl-2-nitrotoluene. googleapis.com

Starting MaterialKey TransformationReagents
Nitrotoluene derivative Oxidation of the methyl groupKMnO₄, K₂Cr₂O₇/H₂SO₄, HNO₃ orgsyn.orgchemicalbook.comquora.com
3-Nitrophthalic acid Mono-esterification, Curtius rearrangementLow-carbon alcohol/H₂SO₄, then further steps google.com

Nucleophilic Aromatic Substitution on Halogenated Nitrobenzoic Acids

Nucleophilic Aromatic Substitution (NAS) is a fundamental reaction class for the functionalization of aromatic rings. The reaction's viability hinges on the presence of a good leaving group and strong electron-withdrawing groups (EWGs) positioned ortho or para to it. youtube.com The nitro group (–NO₂) is a powerful EWG that activates the aromatic ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. youtube.com

In the context of synthesizing this compound, a logical precursor is a 2-halogenated-3-nitrobenzoic acid (e.g., 2-chloro-3-nitrobenzoic acid or 2-fluoro-3-nitrobenzoic acid). The halogen at the C-2 position is ortho to the nitro group at C-3, making it susceptible to displacement by a suitable nucleophile.

The synthesis would proceed in two conceptual steps:

Amination: The halogenated precursor reacts with an amine source, such as ammonia (B1221849) or a protected amine, to introduce the amino group at the C-2 position, yielding 2-amino-3-nitrobenzoic acid.

Acetylation: The resulting 2-amino-3-nitrobenzoic acid is then acetylated, typically using acetic anhydride or acetyl chloride, to form the final product, this compound.

The reactivity of the halogenated precursor is a critical factor. Fluorine is generally the best leaving group in NAS reactions due to its high electronegativity, which strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic.

Table 1: Hypothetical Reaction Parameters for NAS Synthesis

Halogen PrecursorNucleophileSolventTemperature (°C)Expected Reactivity
2-Fluoro-3-nitrobenzoic acidAmmoniaDMSO80-100High
2-Chloro-3-nitrobenzoic acidAmmoniaNMP120-150Moderate
2-Bromo-3-nitrobenzoic acidAmmoniaDMF140-160Moderate-Low

This table presents hypothetical data based on established principles of Nucleophilic Aromatic Substitution. Actual results may vary.

Research into sequential nucleophilic aromatic substitution on dihalogenated compounds further illustrates the utility of this methodology, where the strategic placement of nitro groups allows for controlled, stepwise functionalization. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. imist.ma

For the synthesis of this compound and its precursors, several green strategies can be envisioned:

Alternative Solvents: Traditional syntheses often employ high-boiling, toxic aprotic polar solvents like DMF or DMSO. Green alternatives include the use of water, supercritical fluids, or recyclable organic solvents like acetic acid, which can reduce environmental impact and simplify post-reaction workup. imist.magoogle.com A method for preparing a related compound, 3-nitro-2-methylbenzoic acid, highlights the use of acetic acid as a solvent, which allows for product crystallization upon cooling and subsequent recycling of the solvent, thereby minimizing aqueous waste. google.com

Catalytic Methods: The development of efficient catalysts can reduce the need for stoichiometric reagents and enable reactions under milder conditions. For the nitration step required to produce the 3-nitrobenzoic acid core, traditional methods use a hazardous mixture of concentrated nitric and sulfuric acids. Greener nitration methods may involve solid acid catalysts, such as clays, or milder nitrating agents that reduce corrosive waste streams. imist.ma

Waste Reduction and Atom Economy: A key goal is to maximize the incorporation of reactant atoms into the final product (high atom economy). A patented "green and environment-friendly" method for synthesizing a similar structure, 2-nitro-3-methyl benzoic acid, focuses on significantly reducing the generation of nitration by-products and solid waste, boosting the yield from a conventional 50% to over 75%. google.com

Table 2: Comparison of Traditional vs. Green Synthetic Routes

ParameterTraditional RouteGreen Route
Nitration Reagent H₂SO₄/HNO₃Solid Acid Catalyst / Mild Nitrating Agent
Solvent Dichloromethane / DMFWater / Recyclable Acetic Acid
Waste Generation High (Acidic aqueous waste)Low (Recyclable catalyst/solvent)
Energy Input Often requires high temperaturesPotentially lower with catalysis
Product Isolation Solvent extraction, multiple washesDirect crystallization, filtration

This table provides a comparative overview based on green chemistry principles applied to the synthesis of nitroaromatic compounds.

By integrating these green chemistry approaches, the synthesis of this compound can be made more environmentally benign, economically viable, and safer for industrial-scale production.

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Acetamido 3 Nitrobenzoic Acid

Reduction Chemistry of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the aromatic ring's reactivity. Its reduction to an amino group is a pivotal transformation, yielding 2-acetamido-3-aminobenzoic acid, a versatile intermediate for synthesizing heterocyclic compounds. The choice of reducing agent and reaction conditions is crucial to ensure the selective transformation of the nitro group without affecting the acetamido and carboxylic acid functionalities.

Catalytic Hydrogenation Mechanisms and Stereochemical Outcomes

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. google.com

Mechanism: The reaction proceeds through a series of steps on the surface of the catalyst. Initially, both the nitro compound and hydrogen are adsorbed onto the catalyst surface. The reaction can follow one of two primary pathways. The direct pathway involves the stepwise reduction of the nitro group to a nitroso (Ar-NO) and then to a hydroxylamine (Ar-NHOH) intermediate, which is further hydrogenated to the amine (Ar-NH₂). An alternative condensation pathway can occur where the nitroso and hydroxylamine intermediates react to form an azoxy derivative (Ar-N(O)=N-Ar), which is successively reduced to azo (Ar-N=N-Ar), hydrazo (Ar-NH-NH-Ar), and finally cleaved to form two molecules of the amine.

Catalysts and Conditions: A variety of heterogeneous catalysts are effective for this transformation. Palladium on carbon (Pd/C) is a common choice, often used with solvents like ethanol or ethyl acetate under hydrogen pressures ranging from atmospheric to around 100 psig and temperatures from ambient to 80°C. google.commdpi.com Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂) or Platinum on titania (Pt/TiO₂), also exhibit high activity for the hydrogenation of benzoic acid derivatives under mild conditions. nih.gov Raney nickel is another effective catalyst, particularly useful when trying to avoid dehalogenation in substrates containing halogen atoms.

Since the reduction of the nitro group in 2-Acetamido-3-nitrobenzoic acid does not generate a new chiral center, there are no significant stereochemical outcomes to consider in this specific transformation.

Table 1: Common Catalysts for Hydrogenation of Aromatic Nitro Groups
CatalystTypical SolventTypical ConditionsNotes
5-10% Pd/CEthanol, Methanol, Ethyl AcetateRT - 80°C, 1-10 atm H₂Most common and versatile catalyst.
PtO₂ (Adams' catalyst)Ethanol, Acetic AcidRT, 1-3 atm H₂Highly active, can also reduce the aromatic ring under harsher conditions.
Raney NickelEthanolRT - 100°C, 30-100 atm H₂Useful for substrates where dehalogenation is a concern.
Pt/TiO₂n-Hexane80°C, 50 bar H₂Reported to have exceptionally high activity for benzoic acid derivatives. nih.gov

Chemoselective Reduction to Amino Derivatives

Chemoselectivity is paramount when reducing a multifunctional compound like this compound. The goal is to convert the nitro group to an amine while leaving the amide and carboxylic acid groups intact. While catalytic hydrogenation is often chemoselective under controlled conditions, other reagents offer alternative selectivity profiles.

Metal-acid systems are classic and effective methods for nitro group reduction. Reagents such as iron powder in acetic acid or hydrochloric acid, tin (Sn) or tin(II) chloride (SnCl₂) in concentrated hydrochloric acid are known to selectively reduce aromatic nitro groups in the presence of other reducible functionalities like amides and carboxylic acids.

Another approach involves the use of sodium borohydride (NaBH₄) in combination with a transition metal salt. For instance, the NaBH₄-FeCl₂ system has been shown to be effective for the selective reduction of nitroarenes in the presence of ester groups. thieme-connect.com However, its effectiveness on substrates with free carboxylic acid groups can be limited, with reports of low conversion. thieme-connect.com The resulting product of this selective reduction is 2-acetamido-3-aminobenzoic acid. Further transformations of this product, such as the hydrolysis of the acetamido group, would lead to 2,3-diaminobenzoic acid. biosynth.comnih.gov

Hydrolytic Pathways of the Acetamido Functionality

The acetamido group (an amide) can be hydrolyzed to an amino group and acetic acid under either acidic or basic conditions. This reaction converts this compound into 2-Amino-3-nitrobenzoic acid.

Acid-Catalyzed Hydrolysis Kinetics and Mechanism

The hydrolysis of amides in acidic media generally follows an A-2 mechanism.

Mechanism:

Protonation: The first step is the rapid and reversible protonation of the amide's carbonyl oxygen by a hydronium ion. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the protonated carbonyl carbon. This rate-determining step leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide. This converts the amino group into a better leaving group (ammonia or a substituted amine).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the amine as a leaving group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid product.

For this compound, the strong electron-withdrawing effect of the adjacent nitro group is expected to further increase the partial positive charge on the carbonyl carbon of the acetamido group, potentially accelerating the rate of nucleophilic attack by water. A patent describing the synthesis of a related compound, 4-acetamido-3-nitrobenzoic acid, notes that it can be hydrolyzed to 4-amino-3-nitrobenzoic acid by heating in a drowned slurry, confirming the reaction's viability. google.com

Base-Catalyzed Hydrolysis Kinetics and Mechanism

In the presence of a strong base, such as sodium hydroxide, amide hydrolysis proceeds via a BAC2 mechanism.

Mechanism:

Nucleophilic Attack: A hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the acetamido group. This is typically the rate-determining step and results in a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amide ion (⁻NHR) as a leaving group. The amide ion is a very strong base.

Acid-Base Reaction: The expelled amide ion immediately deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction. This final step drives the equilibrium towards the products, forming a carboxylate salt and ammonia (B1221849) (or a primary amine).

Similar to the acid-catalyzed pathway, the electron-withdrawing nitro group on the aromatic ring of this compound would enhance the electrophilicity of the acetamido carbonyl carbon, making it more susceptible to attack by the hydroxide ion and likely increasing the reaction rate compared to an unsubstituted acetanilide.

Table 2: Comparison of Amide Hydrolysis Mechanisms
FeatureAcid-Catalyzed (A-2)Base-Catalyzed (BAC2)
Catalyst/ReagentAcid (e.g., H₃O⁺)Base (e.g., OH⁻)
Initial StepProtonation of carbonyl oxygenNucleophilic attack on carbonyl carbon
NucleophileWater (weak)Hydroxide ion (strong)
Leaving GroupAmine/Ammonia (as R-NH₃⁺)Amide ion (as R-NH⁻)
Final ProductsCarboxylic acid + Ammonium ionCarboxylate salt + Amine/Ammonia

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is the third reactive center of the molecule, capable of undergoing a variety of transformations typical of this functional class, such as esterification, amide formation, and decarboxylation. ijesm.co.inlibretexts.orglibretexts.org Its reactivity is modulated by the electronic effects of the acetamido and nitro substituents.

Esterification: this compound can be converted to its corresponding esters via Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. google.comgoogle.com

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form new amide bonds. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is slow. Common methods involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU). organic-chemistry.orgyoutube.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an amine to yield the desired amide. google.com Metal catalysts, such as TiCl₄, can also mediate the direct condensation of carboxylic acids and amines. nih.gov

Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) is known as decarboxylation. While simple aromatic carboxylic acids are generally stable, decarboxylation can be induced at high temperatures. The presence of strong electron-withdrawing groups, such as the nitro group, particularly at the ortho position, can facilitate this process. mdma.chamanote.com Therefore, heating this compound, especially in the presence of a catalyst like copper, could potentially lead to the formation of 2-nitroacetanilide.

Table 3: Reactivity of the Carboxylic Acid Group
ReactionReagentsProduct Type
Fischer EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Ester
Amide FormationAmine (R'₂NH), Coupling Agent (e.g., DCC, COMU)Amide
Acyl Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Acyl Chloride
DecarboxylationHeat, potentially with a catalyst (e.g., Cu)Aryl Nitro-Amide

Esterification Reactions and Kinetic Studies

The esterification of this compound, a carboxylic acid, typically proceeds via acid-catalyzed condensation with an alcohol. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netdnu.dp.ua The reaction is reversible, and the formation of the ester is driven to completion by removing water, often through azeotropic distillation, or by using a large excess of the alcohol. rug.nl

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol, acting as a nucleophile, then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester.

Kinetic studies on the esterification of substituted benzoic acids show that the reaction rate is influenced by both electronic and steric factors. For this compound, the presence of substituents near the carboxylic acid group can sterically hinder the approach of the alcohol, potentially slowing the reaction rate compared to unsubstituted benzoic acid. Electronically, the nitro group (-NO2) is strongly electron-withdrawing, which can increase the acidity of the carboxylic proton but may also slightly decrease the nucleophilicity of the carbonyl oxygen. The acetamido group (-NHCOCH₃) has a more complex electronic influence.

Table 1: Representative Kinetic Parameters for the Esterification of Benzoic Acid with 1-Butanol (Catalyzed by p-Toluenesulfonic Acid). dnu.dp.ua This data is analogous and provides a model for the expected kinetic behavior of this compound.
ParameterValueUnit
Reaction Order (w.r.t. Benzoic Acid)1-
Activation Energy (Forward Reaction)58.40kJ·mol⁻¹
Activation Energy (Reverse Reaction)57.70kJ·mol⁻¹
Thermal Effect (ΔH)622J·mol⁻¹

Amide Formation and Coupling Chemistry

The carboxylic acid functional group of this compound is readily converted into an amide bond through reaction with a primary or secondary amine. Direct condensation of the carboxylic acid with an amine requires high temperatures to drive off water and is often inefficient. youtube.com Therefore, the reaction is typically facilitated by activating the carboxylic acid group.

Common methods for activation involve the use of coupling reagents. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide, with the carbodiimide being converted to a urea byproduct. googleapis.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an active ester. google.com Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the carboxylic acid to 2-Acetamido-3-nitrobenzoyl chloride. google.com This acyl chloride reacts rapidly with amines, even at low temperatures, to produce the corresponding amide with the liberation of hydrogen chloride (HCl). A base, such as triethylamine or pyridine, is usually added to neutralize the HCl byproduct. youtube.com

Table 2: Common Coupling Reagents and Activating Agents for Amide Formation.
Reagent TypeExampleTypical ConditionsByproduct
CarbodiimideDicyclohexylcarbodiimide (DCC)Amine, Organic Solvent (e.g., DCM, DMF), Room Temp.Dicyclohexylurea (DCU)
Chlorinating AgentThionyl Chloride (SOCl₂)Formation of acyl chloride, then addition of amine and base.SO₂ + HCl
Active Ester FormationN-Hydroxysuccinimide (NHS)Used with a carbodiimide to form an NHS ester, which then reacts with the amine.N-Hydroxysuccinimide

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The regiochemistry of substitution on the aromatic ring of this compound is governed by the directing effects of the three existing substituents: the acetamido group (-NHCOCH₃), the nitro group (-NO₂), and the carboxylic acid group (-COOH).

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich benzene (B151609) ring. masterorganicchemistry.com The existing substituents determine the position of the incoming electrophile.

-NHCOCH₃ (Acetamido group): This is an activating group and is ortho, para-directing due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. makingmolecules.com

-NO₂ (Nitro group): This is a strongly deactivating group and is meta-directing due to its powerful electron-withdrawing inductive and resonance effects. oneonta.edu

-COOH (Carboxylic acid group): This is a deactivating group and is meta-directing, also due to its electron-withdrawing nature. evitachem.com

The positions on the ring are C4, C5, and C6.

Position 4: para to the -NHCOCH₃ group and meta to the -COOH group.

Position 5: meta to both the -NHCOCH₃ and -NO₂ groups.

Position 6: ortho to the -NHCOCH₃ group and ortho to the -COOH group.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions occur when a strong nucleophile attacks an aromatic ring that is electron-deficient and possesses a good leaving group (like a halide). wikipedia.orgchemistrysteps.com The ring of this compound itself does not have a leaving group. However, the presence of the strongly electron-withdrawing nitro group makes the ring highly electron-deficient and thus activated towards nucleophilic attack. libretexts.org

For an SNAr reaction to occur, a derivative of this compound, such as 2-Acetamido-4-chloro-3-nitrobenzoic acid, would be required. In such a case, the nitro group at the C3 position would strongly stabilize the negative charge of the Meisenheimer complex intermediate formed during the nucleophilic attack at C4. wikipedia.orgnih.gov The stabilization is most effective when the electron-withdrawing group is ortho or para to the leaving group. Here, the nitro group is ortho to the potential leaving group at C4, making this position highly susceptible to nucleophilic substitution.

Thermal and Photochemical Decomposition Pathways

Thermal Decomposition: Nitroaromatic compounds are known for their energetic properties and potential for thermal decomposition, which often proceeds exothermically. scielo.br Studies on nitrobenzoic acid isomers indicate that they decompose at elevated temperatures. scielo.brresearchgate.net For this compound, the decomposition process is expected to be complex, involving interactions between the three functional groups.

Based on analogous compounds, the onset of thermal decomposition can be expected in the range of 150-250°C. scielo.br

Table 3: Analogous Thermal Decomposition Data for Nitrobenzoic Acid Isomers. scielo.brresearchgate.net
CompoundPeak Decomposition Temp. (DSC, 1°C/min)Heat of Decomposition (ΔHd, 1°C/min)Apparent Activation Energy (Ea)
o-Nitrobenzoic Acid~196 °C~327 J/g131.31 kJ/mol
m-Nitrobenzoic Acid~181 °C~459 J/g203.43 kJ/mol
p-Nitrobenzoic Acid~205 °C~1004 J/g157.00 kJ/mol

Photochemical Decomposition: The photochemical decomposition of nitroaromatic compounds is initiated by the absorption of UV light. For compounds like 2,4,6-trinitrotoluene (TNT), photolysis leads to a complex mixture of products. dtic.mil The pathways often involve the nitro group. One common reaction is the reduction of the nitro group to a nitroso group, which can then participate in further condensation or rearrangement reactions, leading to the formation of azoxy and azo compounds.

Another potential pathway involves intramolecular hydrogen abstraction by the excited nitro group from an adjacent group, such as the acetamido N-H or the carboxylic acid O-H. This can lead to rearrangements and the formation of products like dinitroanthranils. dtic.mil The carboxylic acid group may also undergo photodecarboxylation. The presence of water and varying pH can significantly influence the rates and products of photochemical degradation. dtic.mil

Comprehensive Structural Characterization and Spectroscopic Analysis of 2 Acetamido 3 Nitrobenzoic Acid

Advanced Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the bonding and functional groups present within a molecule. For 2-Acetamido-3-nitrobenzoic acid, both Fourier Transform Infrared (FTIR) and Raman spectroscopy are pivotal in identifying characteristic vibrations.

Fourier Transform Infrared (FTIR) Spectroscopic Investigations of Functional Groups

The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent functional groups. The presence of a carboxylic acid group gives rise to a broad O-H stretching band, typically observed in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid is expected to appear as a strong band around 1700 cm⁻¹.

The acetamido group (-NHCOCH₃) also presents distinct absorption peaks. The N-H stretching vibration is typically seen in the 3300-3100 cm⁻¹ range. The amide I band (primarily C=O stretch) and amide II band (a mix of N-H bending and C-N stretching) are expected near 1660 cm⁻¹ and 1550 cm⁻¹, respectively.

The nitro group (-NO₂) introduces strong characteristic absorptions. The asymmetric and symmetric stretching vibrations of the N-O bonds are anticipated to be prominent in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while out-of-plane bending vibrations appear as strong bands in the 900-690 cm⁻¹ region, providing information about the substitution pattern of the benzene (B151609) ring.

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300-2500 O-H Stretch Carboxylic Acid
~3300-3100 N-H Stretch Amide
>3000 C-H Stretch Aromatic
~1700 C=O Stretch Carboxylic Acid
~1660 C=O Stretch (Amide I) Amide
~1550 N-H Bend, C-N Stretch (Amide II) Amide
~1550-1500 Asymmetric N-O Stretch Nitro
~1350-1300 Symmetric N-O Stretch Nitro

Raman Spectroscopic Analysis for Molecular Vibrations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, offers complementary information to FTIR. While strong dipole moment changes characterize intense FTIR signals, Raman spectroscopy is more sensitive to vibrations that involve a change in polarizability.

For this compound, the symmetric stretching vibrations of the nitro group are expected to produce a strong Raman band. The aromatic ring vibrations, particularly the ring breathing modes, are also typically strong in the Raman spectrum, appearing in the fingerprint region. The C=O stretching vibrations of both the carboxylic acid and the amide group, while present, may be weaker in the Raman spectrum compared to their FTIR counterparts. The C-H stretching vibrations of the aromatic ring and the methyl group of the acetamido moiety will also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound would provide detailed information about the electronic environment of the protons. The proton of the carboxylic acid is expected to be highly deshielded, appearing as a broad singlet at a chemical shift (δ) typically above 10 ppm. The amide proton (N-H) would also likely appear as a singlet, with its chemical shift being solvent-dependent.

The aromatic region would show signals for the three protons on the benzene ring. Due to the anisotropic effects and the electronic nature of the substituents (the electron-withdrawing nitro and carboxylic acid groups, and the electron-donating acetamido group), these protons will have distinct chemical shifts, likely in the range of 7-9 ppm. The coupling between adjacent aromatic protons would result in specific splitting patterns (doublets, triplets, or doublet of doublets), and the coupling constants (J values) would be indicative of their relative positions (ortho, meta, or para). The methyl protons of the acetamido group would appear as a sharp singlet, typically in the upfield region around 2.0-2.5 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
>10 s (broad) 1H -COOH
7-9 m 3H Ar-H
Variable s 1H -NH-

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-185 ppm. The carbonyl carbon of the amide group would also appear in the downfield region, around 160-170 ppm.

The six aromatic carbons would give rise to signals in the 110-150 ppm range. The carbons directly attached to the electron-withdrawing nitro and carboxylic acid groups would be deshielded and appear at higher chemical shifts, while the carbon attached to the electron-donating acetamido group would be more shielded. The carbon bearing the nitro group and the one bearing the acetamido group would have their chemical shifts significantly influenced by these substituents. The methyl carbon of the acetamido group would be found in the upfield region, typically around 20-30 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
165-185 C=O (Carboxylic Acid)
160-170 C=O (Amide)
110-150 Aromatic Carbons

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would be crucial in establishing the connectivity of the aromatic protons by revealing their through-bond coupling relationships.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the protonated aromatic carbons and the methyl carbon by correlating their ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. For instance, correlations from the aromatic protons to the carbonyl carbon of the carboxylic acid, and from the amide proton and methyl protons to the amide carbonyl carbon would confirm the placement of these functional groups on the aromatic ring.

Through the combined application of these advanced spectroscopic methods, a comprehensive and unambiguous structural characterization of this compound can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. For this compound, with the molecular formula C₉H₈N₂O₅, the theoretical exact mass can be calculated, providing a benchmark for experimental verification. The molecular weight is 224.17 g/mol . nih.gov

While specific experimental HRMS data for this compound is not widely published, the fragmentation pattern can be predicted based on the established behavior of related nitrobenzoic acids and aromatic amides. In negative ion mode ESI-HRMS, the deprotonated molecule [M-H]⁻ would be the primary ion observed. Subsequent fragmentation (MS/MS) would likely proceed through several key pathways initiated by the loss of the most labile groups.

Common fragmentation patterns for related nitrobenzoic acids often involve the loss of the carboxyl group. For instance, the tandem mass spectrum of 2-nitrobenzoic acid shows a major fragment ion resulting from the loss of the carboxyl anion. nih.gov Similarly, analysis of other isomers like 4-acetamido-3-nitrobenzoic acid and 5-acetamido-2-nitrobenzoic acid suggests characteristic fragmentation pathways that include decarboxylation (loss of CO₂) and cleavage of the acetamido group.

Based on these principles, the expected fragmentation of this compound would include:

Decarboxylation: Loss of CO₂ (44 Da) from the parent ion.

Loss of the acetyl group: Cleavage of the acetyl moiety (CH₂=C=O, 42 Da) from the N-acetamido group.

Loss of the entire acetamido group: Fragmentation involving the C-N bond.

Loss of the nitro group: Cleavage of the C-N bond to the nitro group.

An interactive data table of predicted HRMS fragmentation for this compound is provided below.

Table 1: Predicted High-Resolution Mass Spectrometry (HRMS) Fragmentation of this compound
Precursor Ion (m/z)Proposed Fragment IonMass Loss (Da)Proposed Fragment Structure
223.0360 ([M-H]⁻)[C₈H₅N₂O₃]⁻44.00 (CO₂)2-acetamido-3-nitrobenzene anion
223.0360 ([M-H]⁻)[C₇H₅NO₄]⁻42.01 (C₂H₂O)2-amino-3-nitrobenzoate after ketene (B1206846) loss
223.0360 ([M-H]⁻)[C₉H₆NO₃]⁻45.99 (NO₂)2-acetamidobenzoate radical anion
223.0360 ([M-H]⁻)[C₇H₄NO₂]⁻87.01 (CO₂ + C₂H₃O)Fragment after loss of carboxyl and acetyl groups

X-ray Crystallography for Solid-State Structural Determination

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. However, significant insight into its likely solid-state structure can be derived from the well-documented crystal structure of its parent compound, 2-amino-3-nitrobenzoic acid. researchgate.netnih.gov

The crystal structure of 2-amino-3-nitrobenzoic acid was determined to belong to the monoclinic crystal system with the space group P2/c. researchgate.net The detailed crystallographic data for this parent compound provides a robust foundation for predicting the structural characteristics of its N-acetylated derivative.

An interactive data table of the crystallographic data for 2-amino-3-nitrobenzoic acid is provided below.

Table 2: Crystallographic Data for 2-Amino-3-nitrobenzoic acid researchgate.net
ParameterValue
Chemical FormulaC₇H₆N₂O₄
Molecular Weight182.14
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)9.0231 (3)
b (Å)7.4338 (2)
c (Å)11.0392 (4)
β (°)92.114 (1)
Volume (ų)739.96 (4)
Z4

In the solid state, the structure of 2-amino-3-nitrobenzoic acid is stabilized by a network of both intramolecular and intermolecular hydrogen bonds. The molecule itself is nearly planar. researchgate.netnih.gov Intramolecular N—H⋯O hydrogen bonds are observed between the amino group and the nitro group, which form stable S(6) ring motifs. researchgate.net In the crystal lattice, molecules are linked into a three-dimensional network through intermolecular N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds. researchgate.net

For this compound, the introduction of the acetyl group (-COCH₃) in place of a hydrogen atom on the amine will significantly influence these interactions. The amide group (-NHCOCH₃) is also a potent hydrogen bond donor (the N-H proton) and acceptor (the carbonyl oxygen). Therefore, it is highly probable that this compound also forms extensive hydrogen bonding networks.

Hydrogen Bonding: An intramolecular hydrogen bond between the amide N-H and an oxygen of the adjacent nitro group is conceivable, which would further stabilize the molecular conformation. Intermolecularly, the classic carboxylic acid dimer, formed via O—H⋯O hydrogen bonds, is a very common and stable motif that is likely to be present. Additionally, the amide's carbonyl oxygen and the nitro group's oxygens provide ample acceptor sites for hydrogen bonding with neighboring molecules, leading to a complex three-dimensional lattice.

The conformation of this compound in the crystalline state will be dictated by the need to minimize steric strain while maximizing stabilizing interactions like hydrogen bonds. The parent compound, 2-amino-3-nitrobenzoic acid, is reported to be approximately planar. researchgate.net

However, for this compound, the presence of three bulky substituents on adjacent carbons (ortho-acetamido, meta-nitro, and the carboxylic acid at position 1) introduces significant steric hindrance. This "ortho effect" will likely force the substituent groups to twist out of the plane of the benzene ring to relieve steric repulsion. The most significant conformational flexibility would be the rotation around the C-N bond of the acetamido group and the C-C bond of the carboxylic acid group. The final solid-state conformation will represent a low-energy state that balances the competing forces of steric hindrance and the stabilizing energy of the intramolecular and intermolecular hydrogen bonds within the crystal lattice.

Theoretical and Computational Studies on 2 Acetamido 3 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules. For 2-Acetamido-3-nitrobenzoic acid, such calculations would be invaluable.

A full geometry optimization of this compound using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would yield the lowest energy conformation of the molecule. This would provide precise data on bond lengths, bond angles, and dihedral angles, revealing the spatial arrangement of the atoms. The presence of intramolecular hydrogen bonding between the amide proton and the adjacent nitro or carboxylic acid groups would be a key feature to investigate.

Furthermore, frequency calculations on the optimized geometry would predict the compound's infrared and Raman spectra. A table of calculated vibrational frequencies and their corresponding assignments would typically be generated, which could be used to interpret experimental spectroscopic data.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Data Not Available)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (ring) Data Not Available Data Not Available Data Not Available
C-N (nitro) Data Not Available Data Not Available Data Not Available
N-O (nitro) Data Not Available Data Not Available Data Not Available
C-N (amido) Data Not Available Data Not Available Data Not Available
C=O (amido) Data Not Available Data Not Available Data Not Available
C-C (carboxyl) Data Not Available Data Not Available Data Not Available
C=O (carboxyl) Data Not Available Data Not Available Data Not Available

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability.

From the HOMO and LUMO energies, various global reactivity descriptors such as electronegativity, chemical hardness, and global softness could be calculated. These would provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital and Reactivity Descriptor Data for this compound (Data Not Available)

Parameter Value (eV)
HOMO Energy Data Not Available
LUMO Energy Data Not Available
HOMO-LUMO Gap Data Not Available
Electronegativity (χ) Data Not Available
Chemical Hardness (η) Data Not Available

An EPS map would visually represent the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) would indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) would highlight electron-deficient areas prone to nucleophilic attack. For this compound, the nitro and carbonyl oxygen atoms would be expected to be regions of high negative potential.

Molecular Dynamics Simulations for Conformational Analysis in Solution

While gas-phase DFT calculations provide fundamental insights, molecular dynamics (MD) simulations are necessary to understand the conformational behavior of this compound in a solvent. MD simulations would track the movements of atoms over time, revealing the accessible conformations and the dynamics of intramolecular hydrogen bonds in a solution environment. This would be particularly important for understanding its behavior in biological or chemical systems where it is not in an isolated state.

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties)

QSPR studies aim to build mathematical models that correlate a molecule's structure with its physicochemical properties. For this compound, QSPR models could be developed to predict properties such as its solubility, melting point, or partition coefficient based on a set of calculated molecular descriptors. However, the development of such models requires a dataset of experimentally determined properties for a series of related compounds, which is currently unavailable for this specific class of molecules.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, theoretical studies could be employed to explore potential synthetic routes or degradation pathways. By calculating the energies of reactants, transition states, and products, researchers could determine the most likely reaction mechanisms and predict reaction rates. For instance, the mechanism of its synthesis from 2-amino-3-nitrobenzoic acid via acetylation could be computationally modeled.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. The analysis involves generating a surface around a molecule, where the distance from every point on the surface to the nearest nucleus inside the surface (di) and outside the surface (de) is calculated. These distances are then normalized based on the van der Waals radii of the respective atoms, resulting in a property known as the normalized contact distance (dnorm).

The dnorm surface is color-coded to highlight different types of intermolecular interactions. Red regions on the surface indicate contacts that are shorter than the sum of the van der Waals radii, typically representing strong hydrogen bonds. Blue regions signify contacts that are longer than the van der Waals radii, indicating weaker interactions, while white areas denote contacts that are approximately at the van der Waals separation.

For a hypothetical Hirshfeld surface analysis of this compound, one would anticipate significant contributions from the following types of interactions, which can be quantified as a percentage of the total Hirshfeld surface area:

O···H/H···O Interactions: These would likely be the most dominant interactions, arising from hydrogen bonding between the carboxylic acid group, the acetamido group, and the nitro group with hydrogen atoms on adjacent molecules.

C···H/H···C Interactions: These represent weaker C-H···π interactions involving the benzene (B151609) ring.

O···O Interactions: Contacts between oxygen atoms of the nitro and carbonyl groups.

N···H/H···N Interactions: Interactions involving the nitrogen atom of the acetamido and nitro groups.

C···C Interactions: These would indicate π-π stacking interactions between the aromatic rings of adjacent molecules.

A detailed quantitative breakdown of these interactions for this compound would require experimental single-crystal X-ray diffraction data, which is a prerequisite for performing a Hirshfeld surface analysis.

Derivatives and Analogues of 2 Acetamido 3 Nitrobenzoic Acid: Synthetic Strategies and Comparative Studies

Synthesis of Positional Isomers and Their Distinct Chemical Properties

The relative positions of the acetamido, nitro, and carboxylic acid groups on the benzene (B151609) ring profoundly influence the molecule's electronic properties, reactivity, and potential applications. The synthesis of these positional isomers requires distinct strategic approaches, often dictated by the directing effects of the substituents present on the starting materials.

The synthesis of 3-acetamido-nitrobenzoic acid isomers often starts from precursors where the substitution pattern is already established. A common strategy involves the modification of commercially available dinitro or diamino compounds.

For instance, the synthesis of 3-acetamido-5-nitrobenzoic acid typically begins with 3,5-dinitrobenzoic acid. This process involves a selective partial reduction of one nitro group to an amino group, followed by acetylation of the newly formed amine. The remaining nitro group can then be reduced if desired. google.com An alternative route starts with 3,5-diaminobenzoic acid, which undergoes mono-acetylation in an aqueous solution containing a mineral acid. google.com This method can produce the desired product in high yield and purity.

Another related derivative, 3-nitro-5-(3,6,9-trioxadecanamido)benzoic acid, is synthesized by reacting 3-amino-5-nitrobenzoic acid with an appropriate acid chloride (in this case, 3,6,9-trioxadecanoic acid chloride) in a solvent like dioxane under reflux conditions. prepchem.com This demonstrates how a pre-existing amino-nitrobenzoic acid core can be further functionalized.

A summary of a synthetic approach is presented below:

Starting MaterialKey Transformation(s)ProductReference(s)
3,5-Dinitrobenzoic acid1. Partial reduction 2. Acetylation3-Acetamido-5-nitrobenzoic acid google.com
3,5-Diaminobenzoic acidMono-acetylation3-Acetamido-5-aminobenzoic acid google.com
3-Amino-5-nitrobenzoic acidAcylation with acid chloride3-Nitro-5-(acylamido)benzoic acid prepchem.com

In contrast to the 3-acetamido isomers, the synthesis of 4-acetamido-nitrobenzoic acids frequently employs electrophilic nitration of a 4-acetamidobenzoic acid precursor. The acetamido group is a strong ortho-, para-director, which guides the incoming nitro group.

The synthesis of 4-acetamido-3-nitrobenzoic acid is a well-documented example of this strategy. It is prepared by the nitration of 4-acetamidobenzoic acid. google.comgoogle.com The reaction conditions can be carefully controlled to achieve mononitration. Common nitrating agents include a mixture of nitric acid and sulfuric acid, where the temperature is maintained between 0°C and 12°C to ensure selectivity and prevent unwanted side reactions. google.com Another method involves dissolving 4-acetamidobenzoic acid in aqueous nitric acid (70-84%), followed by the addition of a more concentrated acid (e.g., 95-98% sulfuric acid or 90-95% nitric acid) to complete the mononitration. google.com

Conversely, the synthesis of an isomer like 2-acetamido-4-nitrobenzoic acid starts from 4-nitroanthranilic acid (2-amino-4-nitrobenzoic acid), which is then acetylated using acetic anhydride (B1165640). chemicalbook.com This highlights a different synthetic philosophy: starting with a molecule that already contains the amino and nitro groups in the desired positions and then modifying the amino group.

These contrasting approaches are summarized in the table below:

Target IsomerStarting MaterialSynthetic StrategyKey ReagentsReference(s)
4-Acetamido-3-nitrobenzoic acid4-Acetamidobenzoic acidElectrophilic NitrationHNO₃ / H₂SO₄ google.comgoogle.com
2-Acetamido-4-nitrobenzoic acid4-Nitroanthranilic acidAcetylationAcetic Anhydride chemicalbook.com

Systematic Modification of the Carboxylic Acid Group

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of analogues such as esters and amides. These modifications can alter the compound's solubility, stability, and interaction with biological targets.

Synthesis: Ester and amide analogues of 2-acetamido-3-nitrobenzoic acid can be prepared through standard organic chemistry transformations.

Esters are typically synthesized via Fischer esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For example, methyl 4-fluoro-3-nitrobenzoate is prepared by dissolving 4-fluoro-3-nitrobenzoic acid in methanol with concentrated sulfuric acid and heating at reflux.

Amides can be synthesized through several routes. One common laboratory method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride or phosphorus pentachloride. google.com The resulting acid chloride is then reacted with an appropriate amine to form the amide bond. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) can be used to directly form the amide bond between a carboxylic acid and an amine. google.comlibretexts.org A specific example is the preparation of 4-iodo-3-nitrobenzamide from its corresponding methyl ester by treatment with anhydrous ammonia (B1221849) gas in a solvent like methanol. google.com Modern catalytic methods also allow for the direct amidation of esters with nitroarenes, providing a more streamlined synthetic route. nih.gov

Reactivity: The reactivity of these ester and amide analogues is significantly influenced by the electronic effects of the nitro and acetamido groups.

Hydrolysis: Both esters and amides can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. libretexts.org The amide bond is generally more resistant to hydrolysis than the ester bond. The presence of a strong electron-withdrawing group, such as a nitro group, can affect the rate of hydrolysis. For substituted benzamides, electron-withdrawing groups have been shown to accelerate the rate of hydrolysis in concentrated acid solutions. researchgate.net In some cases, ester analogues of nitrobenzoic acids have been noted for their susceptibility to hydrolysis. researchgate.net

Comparative Stability: Amide isosteres of dinitrobenzoates have demonstrated greater stability and different activity profiles compared to their ester counterparts, underscoring the importance of this functional group modification. researchgate.net

Targeted Transformations of the Nitro and Acetamido Groups

The nitro and acetamido groups are key functional handles that can be transformed to generate a variety of aminobenzoic acid derivatives, which are valuable intermediates in the synthesis of dyes and pharmaceuticals. google.comnbinno.com

Reduction of the Nitro Group: The conversion of the aromatic nitro group to a primary amine is a fundamental transformation. A wide array of reagents can achieve this reduction selectively, even in the presence of other reducible functional groups like amides or esters. researchgate.netscispace.comstackexchange.com

Catalytic Hydrogenation: This is a common and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. organic-chemistry.org

Metal-Acid Systems: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid) are effective for nitro group reduction. organic-chemistry.org Tin(II) chloride (SnCl₂) is particularly mild and can be used in the presence of sensitive groups like nitriles and esters. stackexchange.com

Other Reagents: Hydrazine hydrate, in combination with a catalyst or under pressure, can selectively reduce aromatic nitro groups in the presence of an amide functionality. researchgate.net A system of Co₂(CO)₈ and water has also been shown to be effective. scispace.com

The selective reduction of one nitro group in a dinitro compound is also a valuable strategy for creating amino-nitro intermediates. google.com

Hydrolysis of the Acetamido Group: The acetamido group can be hydrolyzed to reveal the primary amine. This is typically achieved by heating with an aqueous acid or base. libretexts.orgnih.gov For example, 4-acetamido-3-nitrobenzoic acid can be converted to 4-amino-3-nitrobenzoic acid by heating the reaction slurry after nitration to 90-95°C for approximately two hours. google.com

Combined Transformations: It is often desirable to perform both the nitro reduction and the acetamido hydrolysis to produce diaminobenzoic acid derivatives. These transformations can be performed sequentially or, in some cases, conditions can be chosen to effect both changes. These diaminobenzoic acids are key precursors for quinoxaline compounds, which are used in pharmaceuticals and dyes. google.com

A summary of these transformations is provided in the table below:

Functional GroupTransformationReagents/ConditionsProduct Functional GroupReference(s)
Nitro (-NO₂)ReductionH₂/Pd/C; Fe/HCl; SnCl₂; Hydrazine HydrateAmino (-NH₂) researchgate.netstackexchange.comorganic-chemistry.org
Acetamido (-NHCOCH₃)HydrolysisDilute Acid or Base, HeatAmino (-NH₂) google.comlibretexts.org
Nitro & AcetamidoReduction & HydrolysisSequential or selected conditionsTwo Amino Groups google.com

Functionalization of the Aromatic Ring System for Advanced Materials

The aromatic ring of this compound and its derivatives provides a versatile platform for functionalization, opening possibilities for the creation of advanced materials with unique properties. The strategic introduction of different substituents onto the benzene ring can significantly influence the molecule's electronic, optical, and self-assembly characteristics.

While direct polymerization or material fabrication from this compound is not extensively documented, the broader class of nitrobenzoic acids and their derivatives has been utilized in the synthesis of functional materials. For instance, nitrobenzoic acids can serve as precursors for the synthesis of more complex molecules that can be incorporated into polymers or other material frameworks. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of such materials.

One potential avenue for the application of functionalized this compound derivatives is in the development of "smart" materials. For example, the incorporation of photoresponsive or redox-active moieties onto the aromatic ring could lead to materials that change their properties in response to external stimuli like light or an electrical potential.

Research into the synthesis of 4-acetamido-3-nitrobenzoic acid, an isomer of the primary compound of interest, provides insights into potential synthetic modifications of the aromatic ring. The process involves the nitration of 4-acetamidobenzoic acid google.com. This demonstrates that electrophilic aromatic substitution reactions can be employed to introduce additional functional groups onto the benzene ring, although the directing effects of the existing substituents must be carefully considered.

Functionalization StrategyPotential Advanced MaterialKey Properties
Introduction of Polymerizable GroupsFunctional PolymersTunable electronic and optical properties, Stimuli-responsive behavior
Synthesis of Metal-Organic Frameworks (MOFs)Porous MaterialsGas storage, Catalysis, Sensing
Incorporation of ChromophoresDyes and PigmentsColorimetric sensing, Optical data storage

Although specific examples of advanced materials derived directly from this compound are scarce in the currently available literature, the fundamental chemistry of this compound and its derivatives suggests a promising potential for their use in materials science. Further research into the targeted functionalization of its aromatic ring system is warranted to explore and unlock these possibilities.

Exploration of 2 Acetamido 3 Nitrobenzoic Acid in Advanced Chemical Research Applications

Utilization in Materials Science and Polymer Chemistry

The distinct functionalities of 2-Acetamido-3-nitrobenzoic acid make it a promising candidate for the development of advanced materials and specialty polymers. The presence of the carboxylic acid and amino (after reduction of the nitro group) or acetamido groups allows for its integration into polymer backbones or as a pendant group, imparting specific properties to the resulting materials.

As a Monomer or Precursor for Specialty Polymer Synthesis

While direct polymerization of this compound is not extensively documented, its structural motifs are found in monomers used for creating specialty polymers. For instance, aminobenzoic acids, which can be derived from the reduction of nitrobenzoic acids, are key components in the synthesis of conductive polymers. The electropolymerization of aminobenzoic acids leads to the formation of polymer films with interesting electrochemical properties. This suggests that this compound, after appropriate chemical modification, could serve as a precursor for monomers in the synthesis of functional polymers such as polyamides or polyimides with tailored characteristics.

The synthesis of nylons, a major class of polyamides, from bio-based monomers derived from vegetable oils is an area of active research. nih.gov These monomers often include α,ω-diamines and α,ω-dicarboxylic acids. The structure of this compound, with its potential to be converted to a diamine or a dicarboxylic acid derivative, aligns with the structural requirements for such monomers.

A patent for the use of a polymer-bound derivative, 4-(bromomethyl)-3-nitrobenzoic acid, as a precursor for the synthesis of 1,4-benzodiazepine-2,3-diones, highlights the utility of related nitrobenzoic acid structures in solid-phase synthesis, a technique often employed in the generation of polymer-supported catalysts and scaffolds. nih.gov

Table 1: Potential Polymerization Reactions Involving this compound Derivatives

Polymer TypePotential Monomer DerivativePolymerization MethodPotential Polymer Properties
Polyamide2-Amino-3-carboxy-aniline (from reduction and hydrolysis)PolycondensationHigh thermal stability, specific solubility
Conductive Polymer2,3-Diaminobenzoic acid (from reduction)ElectropolymerizationElectrical conductivity, electrochromism
Functionalized PolyesterIncorporated as a comonomerPolycondensationModified surface properties, enhanced dyeability

Modifiers and Additives for Coatings and Films

The application of nitrobenzoic acids and their derivatives extends to their use as modifiers and additives in coatings and films. For example, m-nitrobenzoic and 3,5-dinitrobenzoic acids have been detected on the surface of construction materials used in rocketry, where they are components of washing agents used to form protective films. colostate.edu This suggests a role for such compounds in surface treatment and protection.

The functional groups of this compound could be leveraged to act as adhesion promoters or as cross-linking agents in coating formulations. The carboxylic acid group can form strong interactions with metal substrates, while the acetamido and nitro groups could be modified to participate in curing reactions.

Applications in Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry and crystal engineering focuses on the design and synthesis of complex, organized structures through non-covalent interactions. The functional groups on this compound, particularly the carboxylic acid and acetamido groups, are excellent candidates for forming robust hydrogen bonds, making it a valuable building block for creating novel supramolecular assemblies.

Co-crystallization Studies for Material Science Applications (excluding pharmaceutical co-crystals)

Co-crystallization is a powerful technique to modify the physical properties of solid materials. While much of the research into co-crystals of nitrobenzoic acids has been in the pharmaceutical domain, there are notable exceptions relevant to materials science. For instance, co-crystals of caffeine (B1668208) with various nitrobenzoic acids have been synthesized and characterized, demonstrating the ability of these molecules to form well-defined, multi-component crystalline structures. nih.gov

Studies on the co-crystallization of 3,5-dinitrobenzoic acid with acetamide (B32628) have revealed the formation of isostructural solvate crystals where amide-amide dimer homo synthons are a recurring motif. nih.gov These molecules are further connected via O-H···O hydrogen bonds. This provides a model for how this compound, which contains both a carboxylic acid and an amide-like group, might self-assemble or co-assemble with other molecules. The potential for forming co-crystals with organic molecules possessing complementary hydrogen bonding sites could lead to new materials with tailored optical or mechanical properties.

Table 2: Examples of Co-crystals with Nitrobenzoic Acid Derivatives

Nitrobenzoic Acid DerivativeCo-formerResulting StructurePotential Application AreaReference
3,5-Dinitrobenzoic acidAcetamideMulticomponent solvate crystals with amide-amide dimersModel for supramolecular synthesis nih.gov
Various nitrobenzoic acidsCaffeine1:1 co-crystals with diverse structuresMaterials with tunable properties nih.gov
p-Nitrobenzoic acidN,N′-bis(pyridin-3-ylmethyl)ethanediamide2:1 co-crystal with three-molecule aggregatesDesign of supramolecular ladders researchgate.net

Design of Novel Hydrogen-Bonded Architectures

The combination of a carboxylic acid (a strong hydrogen bond donor and acceptor) and an acetamido group (a hydrogen bond donor and acceptor) within the same molecule makes this compound an intriguing candidate for the design of complex hydrogen-bonded networks. The intramolecular hydrogen bonding possibilities can influence the conformation of the molecule, which in turn directs the intermolecular interactions.

The study of hydrogen bonding in the bromide salts of 4-aminobenzoic acid and 4-aminoacetophenone reveals the formation of two-dimensional hydrogen-bonded networks. researchgate.net The absence of the typical carboxylic acid dimer in these structures highlights how competing hydrogen bond donors and acceptors can lead to different supramolecular aggregations. researchgate.net In 2-amino-3-nitrobenzoic acid, intramolecular N—H⋯O hydrogen bonds lead to the formation of S(6) ring motifs, and intermolecular hydrogen bonds create a three-dimensional network. nih.gov These examples provide a framework for predicting the types of hydrogen-bonded architectures that could be formed with this compound. The interplay between the acetamido, nitro, and carboxylic acid groups offers a rich landscape for designing one-, two-, or three-dimensional supramolecular structures.

Role as a Chemical Probe or Reagent in Non-Biological Analytical Method Development (e.g., chromatography, derivatization reagents)

The reactivity of the functional groups in this compound suggests its potential use as a chemical probe or derivatization reagent in various non-biological analytical techniques.

Derivatization is a common strategy in chromatography to enhance the detectability of analytes. researchgate.netresearchgate.netnih.govgreyhoundchrom.com Reagents are used to introduce a chromophore or fluorophore into the target molecule, making it more easily detectable by UV-Vis or fluorescence detectors. While specific applications of this compound as a derivatization reagent are not widely reported, its structure contains the necessary features. The carboxylic acid group can be activated to react with amines or alcohols, and the aromatic ring with its nitro and acetamido substituents could serve as the signaling component.

For instance, various derivatizing agents are used for the HPLC analysis of carboxylic acids, often converting them into fluorescent esters. thermofisher.com Reagents like NBD-PZ and DBD-PZ, which contain a piperazino group, are specifically designed for the analysis of carboxyl groups. tcichemicals.com This suggests that a modified version of this compound could potentially be developed into a novel derivatization agent.

Furthermore, nitroaromatic compounds are known to be effective fluorescence quenchers. This property is utilized in the development of chemical sensors. Triphenylamine carboxylic acids, for example, have been used as fluorescent probes for the detection of nitroaromatic compounds like picric acid. researchgate.net This indicates that surfaces or polymers functionalized with molecules like this compound could potentially be used in sensor applications for detecting specific analytes through fluorescence quenching mechanisms.

Intermediacy in the Synthesis of Complex Organic Molecules (excluding pharmaceuticals and agrochemicals as end products)

This compound is a versatile intermediate in organic synthesis, primarily valued for its potential to be converted into various reactive derivatives. Following the hydrolysis of the acetamido group to an amine and subsequent chemical modifications, this compound serves as a foundational building block for the construction of more complex molecular architectures. Its utility is particularly notable in the synthesis of heterocyclic compounds and certain classes of dyes, where the strategic placement of the amino and carboxylic acid groups on the benzene (B151609) ring allows for the formation of diverse and functionally rich organic molecules.

One of the most significant applications of aromatic amines derived from nitrobenzoic acids is in the synthesis of azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent the largest and most varied group of synthetic organic colorants. unb.cajbiochemtech.com The general method for their preparation involves a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile, such as a phenol (B47542) or another aromatic amine. nih.govyoutube.com

While direct research detailing the synthesis of dyes from this compound is limited, extensive studies on its isomers, such as 4-amino-2-nitrobenzoic acid, provide a clear precedent for its potential applications. researchgate.net The chemical principles and reaction pathways are directly translatable. The synthesis begins with the conversion of the starting amine to a diazonium salt. This is typically achieved by treating the amine with sodium nitrite (B80452) in the presence of a strong acid, like hydrochloric acid, at low temperatures (0-5 °C). unb.cayoutube.com The resulting diazonium salt is a highly reactive species that serves as an electrophile in the subsequent coupling reaction.

This reactive intermediate can then be coupled with various aromatic compounds to produce a wide array of azo dyes. The choice of the coupling partner is crucial as it determines the final color and properties of the dye. For instance, a study on the synthesis of novel azo dyes from 4-amino-2-nitrobenzoic acid demonstrated that coupling the corresponding diazonium salt with different phenolic compounds results in dyes with a range of colors and good yields. researchgate.net

The general reaction scheme, which is applicable to the derivative of this compound (2-amino-3-nitrobenzoic acid), is illustrated below.

General Synthesis of Azo Dyes from 2-Amino-3-nitrobenzoic acid:

Step 1: Diazotization

2-Amino-3-nitrobenzoic acid is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

Step 2: Azo Coupling

The diazonium salt is then reacted with a coupling component (e.g., phenol, resorcinol, salicylic (B10762653) acid) under alkaline conditions to yield the final azo dye. researchgate.net

The structural diversity of the coupling components allows for the synthesis of a broad spectrum of dyes. The table below, based on findings from the synthesis of dyes using the isomeric 4-amino-2-nitrobenzoic acid, illustrates the expected products when 2-amino-3-nitrobenzoic acid is used as the precursor. researchgate.net

Table 1: Examples of Azo Dyes Derived from 2-Amino-3-nitrobenzoic Acid and Various Coupling Components

Coupling ComponentResulting Azo Dye Structure (Conceptual)Expected Color
Phenol2-hydroxy-5-((2-carboxy-6-nitrophenyl)diazenyl)benzoic acidYellow/Orange
Catechol2,3-dihydroxy-5-((2-carboxy-6-nitrophenyl)diazenyl)benzoic acidRed/Brown
Resorcinol2,4-dihydroxy-5-((2-carboxy-6-nitrophenyl)diazenyl)benzoic acidOrange/Red
Salicylic Acid2-hydroxy-5-((2-carboxy-6-nitrophenyl)diazenyl)benzoic acidYellow

This interactive table showcases the conceptual structures of azo dyes that can be synthesized from 2-amino-3-nitrobenzoic acid, based on established reactions with its isomers.

Detailed research on the synthesis of six novel aromatic azo dyes from 4-amino-2-nitrobenzoic acid reported very good yields and confirmed the structures using Fourier-transform infrared (FTIR) spectroscopy and CHNS elemental analysis. researchgate.net The photocatalytic degradation of these synthesized dyes was also investigated, highlighting an application in environmental science for such complex molecules. researchgate.net This body of work underscores the viability of using aminonitrobenzoic acids as key intermediates for producing functional dyes.

Beyond dyes, aminobenzoic acids are also precursors for high-performance polymers like polyamides. Polyamides are formed through the condensation reaction between a diamine and a dicarboxylic acid (or its derivative). youtube.com By converting the nitro group of this compound to another amino group, a diamino benzoic acid derivative can be created. This molecule, possessing two amine functionalities and one carboxylic acid group, can participate in polymerization reactions to form complex polyamide structures with specific thermal and mechanical properties. nih.gov

Future Research Directions and Emerging Paradigms for 2 Acetamido 3 Nitrobenzoic Acid

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis of 2-Acetamido-3-nitrobenzoic acid and its derivatives is ripe for modernization through the adoption of flow chemistry and automated synthesis. Traditionally, the synthesis likely involves batch processes, which can have limitations in terms of scalability, safety, and control over reaction parameters.

Flow Chemistry:

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions (such as nitration), and the potential for straightforward scaling-up. bldpharm.com For the synthesis of this compound, a multi-step process starting from a simpler precursor like anthranilic acid could be envisioned in a continuous flow setup. evitachem.com This would involve sequential reactors for acetylation and nitration, potentially with in-line purification steps. The precise control over reaction time, temperature, and stoichiometry in a flow reactor could lead to higher yields and purities of the final product.

ParameterBatch Synthesis (Anticipated)Flow Chemistry (Potential)
Reaction Control Less precise, potential for hotspotsPrecise temperature and mixing control
Safety Higher risk with exothermic nitrationEnhanced safety with small reaction volumes
Scalability Often requires re-optimizationLinear scaling by extending run time
Reproducibility Can be variable between batchesHigh reproducibility

Automated Synthesis:

Automated synthesis platforms can accelerate the exploration of derivatives of this compound. By combining robotic systems with pre-programmed reaction sequences, a library of analogs could be synthesized with variations in the acyl group or by transformations of the nitro and carboxylic acid functionalities. This high-throughput approach would be invaluable for screening new compounds for desired properties in fields such as medicinal chemistry and materials science.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are powerful tools for this purpose.

Raman and Infrared Spectroscopy:

Raman and Fourier-transform infrared (FTIR) spectroscopy are particularly well-suited for monitoring the progress of chemical reactions in real-time. For the synthesis of this compound, these techniques could be used to track the disappearance of starting materials and the appearance of intermediates and the final product. For instance, the characteristic vibrational frequencies of the nitro group, the amide carbonyl, and the carboxylic acid would provide a spectral fingerprint of the reaction's progress. This data can be used to build kinetic models and optimize reaction conditions.

Spectroscopic ProbePotential Application in Synthesis Monitoring
Nitro Group Stretch Monitor the progress of the nitration step.
Amide Carbonyl Stretch Confirm the acetylation of the starting amine.
Carboxylic Acid Dimer Observe changes in intermolecular interactions.

Rational Design of Novel Derivatives with Tailored Chemical Reactivity Profiles

The functional groups of this compound offer multiple avenues for the rational design of new derivatives with specific, tailored properties.

Modifications of Existing Functional Groups:

Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized through diazotization or acylation, leading to a wide array of new compounds. evitachem.com

Acetamido Group: The acetamido group can be hydrolyzed to the parent amine, which can then be derivatized with different acyl groups to modulate properties like solubility and electronic effects. evitachem.com

Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, or other acid derivatives to alter the molecule's reactivity and biological activity.

The systematic modification of these groups, guided by computational chemistry, can lead to the development of molecules with fine-tuned electronic and steric properties.

Exploration of Catalytic Applications as Ligands or Catalyst Components

Substituted aminobenzoic acids and their derivatives have been explored for their potential to act as ligands in coordination chemistry and catalysis. The presence of oxygen and nitrogen donor atoms in this compound makes it a candidate for forming complexes with metal ions.

The design of catalysts is a key area of chemical research, and this compound could serve as a scaffold for new catalytic systems. For example, upon reduction of the nitro group to an amine, the resulting 2-acetamido-3-aminobenzoic acid would present a bidentate or tridentate chelation site for metal ions, potentially forming catalysts for oxidation, reduction, or cross-coupling reactions. The specific substitution pattern could influence the electronic properties and stability of the resulting metal complexes.

Predictive Modeling for Unexplored Reactivity and Transformations

The use of computational chemistry and machine learning is revolutionizing the prediction of chemical reactivity and the discovery of new reactions.

Density Functional Theory (DFT): DFT calculations can be employed to predict the geometric and electronic structure of this compound and its derivatives. This can provide insights into its reactivity, spectroscopic properties, and the thermodynamics of potential transformations. For example, DFT could be used to model the transition states of reactions to understand reaction pathways and predict the regioselectivity of further substitutions on the aromatic ring.

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling 2-Acetamido-3-nitrobenzoic acid in laboratory settings?

  • Methodological Answer : Prioritize hazard mitigation using GHS classifications (e.g., H302, H315, H319 for toxicity, skin/eye irritation, and respiratory sensitization). Use PPE (gloves, goggles), ensure ventilation, and avoid dust formation. For spills, employ dry methods (e.g., absorbent pads) to prevent aerosolization. Emergency protocols include rinsing eyes for ≥15 minutes and consulting medical professionals for ingestion .

Q. What synthetic routes are commonly employed for this compound?

  • Methodological Answer : Typical routes involve sequential nitration and acetylation of benzoic acid derivatives. For example, nitration of 2-acetamidobenzoic acid using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Purification via recrystallization (mp 220–222°C) using polar solvents like ethanol/water mixtures is critical to isolate the product .

Q. How can basic structural characterization be performed for this compound?

  • Methodological Answer : Employ spectroscopic techniques:

  • FT-IR : Identify nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) groups.
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and acetamido methyl (δ 2.1 ppm).
  • Elemental Analysis : Verify C, H, N, O percentages against theoretical values (e.g., F.W. 224.17) .

Advanced Research Questions

Q. How can X-ray crystallography resolve electron density discrepancies in this compound structures?

  • Methodological Answer : Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinned crystals. Key steps:

  • Data Integration : Correct for absorption effects (SADABS).
  • Modeling : Assign anisotropic displacement parameters to nitro and acetamido groups.
  • Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization to detect overfitting .

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:

  • HOMO-LUMO gaps : Predict reactivity (e.g., nitro group reduction potential).
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for interaction studies (e.g., SARS-CoV-2 protease docking) .

Q. How can conflicting spectroscopic and crystallographic data be reconciled during structural analysis?

  • Methodological Answer : Apply multi-technique validation:

  • XRD vs. NMR : Check for consistency in dihedral angles (e.g., nitro group orientation).
  • DFT Optimization : Compare computed bond lengths/angles with experimental XRD data.
  • Dynamic Effects : Use temperature-dependent NMR to assess conformational flexibility impacting XRD static models .

Q. What strategies optimize the refinement of disordered nitro groups in crystallographic studies?

  • Methodological Answer : In SHELXL, apply:

  • PART/SUMP Constraints : Restrain bond lengths/angles of disordered regions.
  • TWIN/BASF Commands : For twinned crystals, refine scale factors iteratively.
  • Hirshfeld Surface Analysis : Validate intermolecular interactions (e.g., hydrogen bonds) to stabilize disorder models .

Tables for Key Data

Property Value/Technique Reference
Melting Point220–222°C
Molecular Weight224.17 g/mol
GHS HazardsH302, H315, H319, H335, H412
Crystallographic RefinementSHELXL (anisotropic displacement)
Computational LevelB3LYP/6-311++G(d,p)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.